1,3,4-Thiadiazole-2-acetic acid, 4,5-dihydro-5-thioxo-
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Overview
Description
1,3,4-Thiadiazole-2-acetic acid, 4,5-dihydro-5-thioxo- is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Thiadiazole-2-acetic acid, 4,5-dihydro-5-thioxo- can be synthesized through several methods. One common approach involves the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide . Another method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . These reactions typically require specific conditions such as the use of solvents like ethanol and the presence of catalysts like triethylamine .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves large-scale synthesis using similar reaction pathways as those used in laboratory settings. The choice of reagents, solvents, and catalysts is optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Thiadiazole-2-acetic acid, 4,5-dihydro-5-thioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at positions 2 and 5 of the thiadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiadiazole derivatives .
Scientific Research Applications
1,3,4-Thiadiazole-2-acetic acid, 4,5-dihydro-5-thioxo- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound exhibits antimicrobial, antifungal, and antiviral activities, making it a valuable candidate for drug development
Industry: Thiadiazole derivatives are used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole-2-acetic acid, 4,5-dihydro-5-thioxo- involves its interaction with molecular targets and pathways. For example, it can inhibit DNA replication in bacterial and cancer cells, leading to cell death . In the case of its anticonvulsant activity, the compound prevents neurons from firing by releasing chloride ions through the GABAA pathway .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A basic structure with similar biological activities.
1,2,4-Triazole: Another heterocyclic compound with diverse applications in medicine and industry.
1,3,4-Oxadiazole: Known for its antimicrobial and anticancer properties.
Uniqueness
1,3,4-Thiadiazole-2-acetic acid, 4,5-dihydro-5-thioxo- stands out due to its unique combination of sulfur and nitrogen atoms in the ring, which contributes to its distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
33083-42-0 |
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Molecular Formula |
C4H4N2O2S2 |
Molecular Weight |
176.2 g/mol |
IUPAC Name |
2-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetic acid |
InChI |
InChI=1S/C4H4N2O2S2/c7-3(8)1-2-5-6-4(9)10-2/h1H2,(H,6,9)(H,7,8) |
InChI Key |
MYTWYPWDKHLWED-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NNC(=S)S1)C(=O)O |
Origin of Product |
United States |
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